molecular formula C20H15NO B14372996 2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole CAS No. 90011-99-7

2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole

Cat. No.: B14372996
CAS No.: 90011-99-7
M. Wt: 285.3 g/mol
InChI Key: DEJHJLQLGYSIRX-UHFFFAOYSA-N
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Description

2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole is a heterocyclic compound that features a unique combination of naphthalene, phenyl, and oxazole rings. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of 2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the reaction of naphthalene with a suitable methylating agent under controlled conditions to form the naphthalen-1-ylmethyl intermediate.

    Oxazole Ring Formation: The naphthalen-1-ylmethyl intermediate is then reacted with a phenyl-substituted oxazole precursor under catalytic conditions to form the final compound.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the naphthalene or phenyl rings are replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .

Scientific Research Applications

2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

90011-99-7

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C20H15NO/c1-2-8-16(9-3-1)19-14-21-20(22-19)13-17-11-6-10-15-7-4-5-12-18(15)17/h1-12,14H,13H2

InChI Key

DEJHJLQLGYSIRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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